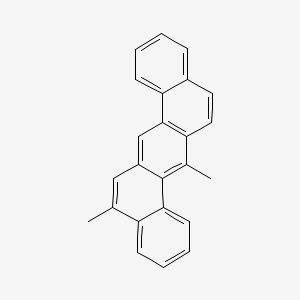

Dibenz(a,h)anthracene, 5,14-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenz(a,h)anthracene, 5,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H18. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dibenz(a,h)anthracene, 5,14-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction allows for the formation of the polycyclic structure with the desired methyl substitutions.

Industrial Production Methods

Industrial production of dibenz(a,h)anthracene, 5,14-dimethyl- involves the distillation of coal tar and the processing of petroleum products. The compound is generated during the incomplete combustion of organic matter, such as in coke oven operations, coal tar distillation, and engine exhaust .

化学反応の分析

Reactivity and Transformations

2.1. Protonation and Carbocation Formation

-

Protonation Sites : Methyl substitution at positions 5 and 14 may influence protonation regioselectivity. For related PAHs, substituents can stabilize carbocations via resonance or inductive effects .

-

Stable Carbocations : Methyl groups may enhance carbocation stability at bay or peri positions, though specific data for 5,14-dimethyl-DBA is limited .

2.2. Electrophilic Aromatic Substitution

-

Reactivity : Dibenz[a,h]anthracene’s conjugated system typically undergoes electrophilic substitution in the central B ring. Methyl groups (as electron-donating substituents) may direct substitution to adjacent positions .

-

Example : Diels–Alder reactions with electron-deficient dienophiles often occur at the 9,10-positions of unsubstituted anthracene analogs .

Metabolic Pathways

3.1. Bay-Region Dihydrodiol Formation

-

Activation : Dibenz[a,h]anthracene undergoes metabolic activation via cytochrome P450-mediated epoxidation, followed by dihydrodiol formation in the bay region .

-

Mutagenicity : Dihydrodiols are mutagenic in bacterial assays (e.g., Salmonella typhimurium TA100 and TA98 strains) .

3.2. Epoxide Ring Opening

-

Carbocation Formation : Bay-region dihydrodiols can undergo acid-catalyzed ring opening to form reactive benzylic carbocations, implicated in DNA adduction .

Data Tables

Table 1: Synthesis of Dibenz[a,h]anthracene Derivatives

| Reaction Type | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Photocyclization | UV irradiation, THF | 58% | |

| Dehydrogenation | DDQ, toluene, reflux | – | |

| Diels–Alder | Benzyne, thermal conditions | – |

Table 2: Protonation and Carbocation Stability

| Derivative | Protonation Site | Carbocation Stability | Reference |

|---|---|---|---|

| Dibenz[a,j]anthracene | Meso positions (1aH+/1bH+) | Moderate | |

| 7-Methyl-DBA | Methyl-substituted position | Enhanced via resonance |

Research Findings

-

Regioselectivity : Methyl groups influence reaction pathways, directing electrophilic substitution or stabilizing carbocations .

-

Toxicity : Dibenz[a,h]anthracene metabolites are mutagenic, with bay-region dihydrodiols playing a critical role in carcinogenesis .

-

Synthetic Control : Pd-catalyzed C–H functionalization and Diels–Alder reactions enable precise control over substitution patterns in DBA derivatives .

This synthesis and reactivity analysis highlights the interplay between substituent effects and reaction pathways in methylated dibenz[a,h]anthracene derivatives. Further studies are needed to fully characterize the 5,14-dimethyl isomer’s specific transformations.

科学的研究の応用

Carcinogenicity Studies

Dibenz(a,h)anthracene, 5,14-dimethyl- has been extensively studied for its carcinogenic properties. Research indicates that this compound can induce tumors in various animal models through different exposure routes:

- Dermal Exposure : Studies have shown that dermal application of dibenz(a,h)anthracene leads to the development of skin tumors in mice. The incidence and latency of tumor formation vary depending on the concentration and duration of exposure .

- Subcutaneous Injection : In experiments involving subcutaneous injections in mice and rats, significant tumor formation was observed, with varying tumor types depending on the strain of the animals used .

- Mechanisms of Action : The carcinogenic effects are believed to be mediated through metabolic activation to form reactive metabolites that can bind to DNA, leading to mutations. Specifically, the bay-region diol epoxide metabolites are implicated as the ultimate carcinogenic forms of dibenz(a,h)anthracene .

Environmental Monitoring

Dibenz(a,h)anthracene is commonly found in environmental samples due to its presence in urban air pollution, industrial emissions, and cigarette smoke. Its applications in environmental monitoring include:

- Detection and Quantification : Methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to measure concentrations of dibenz(a,h)anthracene in environmental samples. This is crucial for assessing pollution levels and potential human exposure .

- Ecotoxicology : The compound's toxicity to aquatic organisms has been studied to evaluate its environmental impact. It is essential for understanding the risks posed by PAHs to ecosystems and human health .

Toxicological Research

The toxicological profile of dibenz(a,h)anthracene includes various effects on biological systems:

- Genotoxicity : Research has demonstrated that dibenz(a,h)anthracene can cause DNA damage and mutations in bacterial and mammalian cells. It has shown positive results in assays for mutagenicity and transformation in several cell types .

- Hormonal Disruption : Some studies suggest that dibenz(a,h)anthracene may act as an endocrine disruptor, affecting hormonal pathways that regulate cell proliferation and apoptosis .

Synthesis of Derivatives

The synthesis of derivatives of dibenz(a,h)anthracene is an area of active research:

- Chemical Modifications : Researchers have explored various chemical modifications to enhance or alter the biological activity of dibenz(a,h)anthracene derivatives. These modifications can lead to compounds with improved properties for use in cancer research or drug development .

Case Study 1: Carcinogenicity Assessment

A comprehensive study assessed the carcinogenicity of dibenz(a,h)anthracene through dermal application in Swiss mice. The study found that exposure at concentrations as low as 0.001% resulted in a significant incidence of skin tumors, highlighting the compound's potent carcinogenic nature .

Case Study 2: Environmental Impact

In urban areas with high levels of industrial activity, monitoring studies have shown elevated levels of dibenz(a,h)anthracene associated with particulate matter. These studies emphasize the need for ongoing environmental surveillance to protect public health from PAH exposure .

作用機序

The mechanism by which dibenz(a,h)anthracene, 5,14-dimethyl- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.

類似化合物との比較

Similar Compounds

Dibenz(a,j)anthracene: Another PAH with a similar structure but different ring fusion pattern.

Benzo(a)pyrene: A well-known PAH with potent carcinogenic properties.

Chrysene: A four-ring PAH with similar chemical behavior.

Uniqueness

Dibenz(a,h)anthracene, 5,14-dimethyl- is unique due to its specific methyl substitutions at the 5 and 14 positions, which can influence its chemical reactivity and biological effects. This structural variation can affect its interaction with DNA and its overall genotoxicity.

特性

CAS番号 |

71084-62-3 |

|---|---|

分子式 |

C24H18 |

分子量 |

306.4 g/mol |

IUPAC名 |

5,14-dimethylnaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3 |

InChIキー |

NJPAQQMZOWQSRZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。